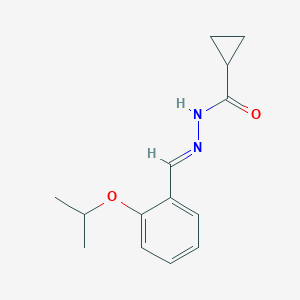![molecular formula C15H18N4OS B451770 N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B451770.png)
N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves the condensation reaction between 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic solar cells.
Mechanism of Action
The mechanism of action of N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins by binding to their active sites. This binding can disrupt normal cellular processes, leading to the desired therapeutic effects . The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces with its targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to its specific structural features, such as the presence of the 1,3-dimethyl-1H-pyrazole moiety and the tetrahydro-1-benzothiophene ring
Properties
Molecular Formula |
C15H18N4OS |
|---|---|
Molecular Weight |
302.4g/mol |
IUPAC Name |
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C15H18N4OS/c1-10-11(8-19(2)18-10)7-16-17-15(20)13-9-21-14-6-4-3-5-12(13)14/h7-9H,3-6H2,1-2H3,(H,17,20)/b16-7+ |
InChI Key |
WSVYNTLWTOWPFD-FRKPEAEDSA-N |
SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CSC3=C2CCCC3)C |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=O)C2=CSC3=C2CCCC3)C |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CSC3=C2CCCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-BROMO-1H-1,2,4-TRIAZOL-1-YL)-N~1~-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-1-ADAMANTANECARBOXAMIDE](/img/structure/B451692.png)




![N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-furohydrazide](/img/structure/B451699.png)

![N-{3-[N-(1-benzothien-3-ylcarbonyl)ethanehydrazonoyl]phenyl}-3-fluorobenzamide](/img/structure/B451703.png)

![4-CHLORO-N'~1~-[(Z)-1-(9-METHYL-9H-CARBAZOL-3-YL)METHYLIDENE]-1-BENZENESULFONOHYDRAZIDE](/img/structure/B451705.png)
![2-methyl-N-(3-{(1E)-1-[2-(9H-xanthen-9-ylcarbonyl)hydrazinylidene]ethyl}phenyl)furan-3-carboxamide](/img/structure/B451706.png)

![methyl 5-(anilinocarbonyl)-2-[(cyclopropylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B451709.png)
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(2,5-dimethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B451710.png)
